2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of organoboron compounds It features a thiophene ring substituted with a methoxy group at the 2-position and a dioxaborolane moiety at the 3-position
Mechanism of Action
Target of Action
It’s known that organoboron compounds, such as this one, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the compound, which is a critical step in many chemical transformations . The protodeboronation of this compound is achieved using a radical approach .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a type of chemical reaction where the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The result of the compound’s action is the formation of new compounds through various chemical transformations . For example, the protodeboronation of this compound was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of organoboron compounds can be affected by exposure to air and moisture . The introduction of the more stable boronic ester moiety, as in this compound, has significantly expanded the scope of boron chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxythiophene with a boronic ester. One common method is the palladium-catalyzed borylation of 2-methoxythiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or substituted olefin products.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 5-position.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted olefins.
Oxidation: Thiophene sulfoxides or sulfones.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Material Science: The compound can be used in the development of organic electronic materials, such as conductive polymers and organic semiconductors.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.
Biological Research: The compound can be used in the study of biological systems, particularly in the modification of biomolecules for imaging or therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneboronic Acid: Lacks the methoxy group and dioxaborolane moiety, making it less versatile in certain reactions.
2-(2-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine substituent instead of a methoxy group, which can alter its reactivity in cross-coupling reactions.
2-(2-Methoxythiophen-3-yl)boronic Acid: Similar structure but lacks the dioxaborolane moiety, affecting its stability and reactivity.
Uniqueness
2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the methoxy group and the dioxaborolane moiety. This combination enhances its stability and reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-16-9(8)13-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBFVWNPIAHXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2073096-04-3 |
Source
|
Record name | 2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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